Diethyl 2,2-difluoromalonate
Overview
Description
Diethyl 2,2-difluoromalonate, with the chemical formula C7H10F2O4, is a colorless liquid known for its applications in organic synthesis . It is characterized by two fluorine atoms attached to the malonate group, making it a valuable building block in the preparation of various fluorinated compounds . This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials with fluorine-containing functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,2-difluoromalonate can be synthesized through a multi-step process:
Reaction of Diethyl Malonate with Potassium Hydrofluoride: Diethyl malonate reacts with potassium hydrofluoride to generate the corresponding difluoro product.
Dehydration: The difluoro product is then dehydrated to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,2-difluoromalonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted malonates.
Hydrolysis: The major products are difluoromalonic acid and ethanol.
Scientific Research Applications
Diethyl 2,2-difluoromalonate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of diethyl 2,2-difluoromalonate involves its ability to introduce fluorine atoms into organic molecules. Fluorine atoms can significantly alter the physical and chemical properties of compounds, enhancing their stability, lipophilicity, and biological activity . The molecular targets and pathways involved depend on the specific application and the nature of the fluorinated derivatives produced .
Comparison with Similar Compounds
Dimethyl 2,2-difluoromalonate (C5H6F2O4): Similar in structure but with methyl ester groups instead of ethyl.
Diethyl Malonate (C7H12O4): Lacks the fluorine atoms, making it less reactive in certain fluorination reactions.
Uniqueness: Diethyl 2,2-difluoromalonate is unique due to its two fluorine atoms, which provide distinct reactivity and properties compared to non-fluorinated malonates . This makes it particularly valuable in the synthesis of fluorinated compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
diethyl 2,2-difluoropropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRVWLHTROHXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218192 | |
Record name | Diethyl 2,2-difluoromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680-65-9 | |
Record name | Diethyl 2,2-difluoromalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 680-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl 2,2-difluoromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl difluoromalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL 2,2-DIFLUOROMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JC4XD98WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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